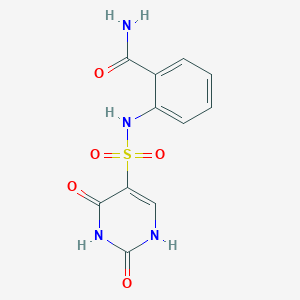
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide
描述
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring, a sulfonyl group, and a benzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
属性
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c12-9(16)6-3-1-2-4-7(6)15-21(19,20)8-5-13-11(18)14-10(8)17/h1-5,15H,(H2,12,16)(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWGBFVKSSLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride with benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial production, with considerations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is not well-characterized. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzamide groups. These interactions may modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]benzamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety, which may affect its reactivity and biological activity.
Uniqueness
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is unique due to the presence of both the sulfonyl and benzamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


